molecular formula C9H6Br2N2 B13195426 5,8-Dibromoquinolin-3-amine

5,8-Dibromoquinolin-3-amine

Cat. No.: B13195426
M. Wt: 301.96 g/mol
InChI Key: ZQZSIPWCRVXMQP-UHFFFAOYSA-N
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Description

5,8-Dibromoquinolin-3-amine is a quinoline derivative characterized by the presence of bromine atoms at the 5th and 8th positions and an amine group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromoquinolin-3-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-substituted quinolines using bromine in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and reaction time to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 5,8-Dibromoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the amine group play crucial roles in binding to these targets, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dibromoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 5th and 8th positions enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

5,8-dibromoquinolin-3-amine

InChI

InChI=1S/C9H6Br2N2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2

InChI Key

ZQZSIPWCRVXMQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C=C(C=N2)N)Br

Origin of Product

United States

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